molecular formula C20H19Cl2N7O B11539313 4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11539313
M. Wt: 444.3 g/mol
InChI Key: ZVGHVRWXKVLOGS-QRVIBDJDSA-N
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Description

4-[(2Z)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a morpholine group, and a hydrazone linkage, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 4-[(2Z)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Introduction of the morpholine group: The final step involves the substitution of one of the chlorine atoms on the triazine ring with morpholine.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

4-[(2Z)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the triazine ring can be substituted with other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-[(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds include:

    4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline: This compound has a quinazoline ring instead of a triazine ring.

    2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound features a triazolone ring and different substituents.

Properties

Molecular Formula

C20H19Cl2N7O

Molecular Weight

444.3 g/mol

IUPAC Name

2-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19Cl2N7O/c21-16-7-4-8-17(22)15(16)13-23-28-19-25-18(24-14-5-2-1-3-6-14)26-20(27-19)29-9-11-30-12-10-29/h1-8,13H,9-12H2,(H2,24,25,26,27,28)/b23-13-

InChI Key

ZVGHVRWXKVLOGS-QRVIBDJDSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4

Origin of Product

United States

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